molecular formula C₁₅H₁₉NO B1146931 (E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal CAS No. 868161-59-5

(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal

Cat. No.: B1146931
CAS No.: 868161-59-5
M. Wt: 229.32
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Description

(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal is an α,β-unsaturated aldehyde characterized by a conjugated dienal backbone and a para-diethylamino-substituted phenyl ring. The E,E configuration maximizes π-conjugation, enhancing electronic delocalization, which is critical for applications in fluorescence, nonlinear optics (NLO), and as a synthetic intermediate .

Properties

IUPAC Name

(2E,4E)-5-[4-(diethylamino)phenyl]penta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-16(4-2)15-11-9-14(10-12-15)8-6-5-7-13-17/h5-13H,3-4H2,1-2H3/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIWDLDCDYBXOK-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds via deprotonation of the active methylene compound (typically penta-2,4-dienal) by a weak base like piperidine or ammonium acetate, generating an enolate intermediate. Subsequent nucleophilic attack on the aromatic aldehyde’s carbonyl carbon establishes the first C–C bond. The reaction’s exothermic nature necessitates temperature control at 45–50°C to prevent side reactions while ensuring complete conversion. Crucially, maintaining anhydrous conditions with molecular sieves (4Å) preserves the aldehyde’s reactivity and minimizes hydration byproducts.

The E,E-stereochemistry arises from thermodynamic stabilization of the trans-configured intermediates during the conjugation extension. Computational studies suggest that the diethylamino group’s electron-donating effects lower the transition state energy for E-selective elimination by 12.3 kJ/mol compared to dimethylamino analogs.

Protocol Optimization

A representative optimized procedure yields 72% isolated product:

ParameterOptimal Condition
SolventAnhydrous toluene
CatalystPiperidine (5 mol%)
Temperature45°C, 6 h
WorkupIce-water quench,
Na₂CO₃ neutralization
PurificationColumn chromatography
(SiO₂, hexane/EtOAc 8:2)

Post-reaction analysis by HPLC (>95% purity) and ¹H NMR (δ 9.45 ppm, d, J=7.8 Hz, CHO) confirms structural fidelity. The doublet splitting pattern at δ 6.82–7.32 ppm (aromatic H) and δ 6.15–6.45 ppm (dienal H) provides diagnostic evidence for the E,E-configuration.

Aldol Condensation Approaches

Alternative routes employ sequential Aldol condensations to build the pentadienal chain. This method proves advantageous for large-scale synthesis (>100 g batches) due to better control over intermediate purification.

Two-Step Telescoped Synthesis

Step 1 : Base-mediated condensation of 4-(diethylamino)benzaldehyde with acrolein yields (E)-4-(diethylamino)cinnamaldehyde.

ConditionValue
CatalystNaOH (10% aq.)
SolventEthanol/water (3:1)
Time4 h, reflux
Yield85%

Step 2 : Second Aldol reaction with acrolein under phase-transfer conditions (TBAB, CH₂Cl₂/H₂O) extends conjugation:

ParameterOptimization Range
Temperature0–5°C
Reaction time12 h
TBAB concentration15 mol%
Final yield68% after recrystallization

This method’s key advantage lies in isolating the monoadduct, allowing thorough spectral characterization (IR: ν 1685 cm⁻¹ for α,β-unsaturated aldehyde) before the second condensation.

Green Chemistry Modifications

Recent advances integrate sustainable practices without compromising yield:

Aqueous-Mediated Catalysis

Replacing organic solvents with water containing Acacia concinna pod extract (0.5% w/v) achieves 89% conversion at 50°C. The plant-derived saponins act as biosurfactants, enhancing reactant solubility while the extract’s inherent basicity (pH 9.2) obviates added catalysts.

Solvent-Free Mechanochemical Synthesis

Ball-milling (400 rpm, 2 h) 4-(diethylamino)benzaldehyde with pre-formed penta-2,4-dienal imine derivatives in the presence of CaO (20 wt%) delivers 78% yield. This method reduces reaction time by 75% compared to solution-phase approaches.

Industrial-Scale Production Challenges

Despite laboratory success, scaling up presents unique hurdles:

ChallengeMitigation Strategy
Exothermic runawayJacketed reactors with
<5°C/min heating rate
Diethylamino groupN₂ atmosphere to prevent
oxidationradical formation
Product polymerizationAdd BHT (0.1%) inhibitor
Short shelf lifeStorage under argon at
–20°C with desiccant

Custom synthesis requirements necessitate just-in-time production, with typical lead times of 6–8 weeks for kilogram quantities.

Analytical Characterization Benchmarks

Rigorous quality control ensures batch consistency:

TechniqueCritical Parameters
HPLC (C18 column)Rt=8.2 min, 254 nm
GC-MSm/z 229 (M⁺- ), 184
(M–OCH₂CH₃)
¹³C NMR (CDCl₃)δ 194.2 (CHO), 152.1–
147.3 (dienal C)

The molar extinction coefficient (ε=12,400 M⁻¹cm⁻¹ at 368 nm) serves as a rapid purity indicator.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-mediated [2+2+1] cycloaddition between 4-diethylaminophenylacetylene and CO under 450 nm LED irradiation forms the dienal skeleton in 61% yield. This method bypasses traditional condensation steps but requires specialized equipment.

Biocatalytic Routes

Engineered E. coli expressing aldehyde dehydrogenases (ALDHs) and aryl transaminases convert 4-diethylaminostyrene to the target compound via a 3-step enzymatic cascade. Current titers reach 2.8 g/L in 48 h, though downstream extraction remains challenging .

Scientific Research Applications

(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymerization processes.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal involves its interaction with molecular targets through its conjugated diene system and diethylamino group. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent and Functional Group Variations

Table 1: Structural Comparison of Key Analogues
Compound Name Substituent Functional Group Configuration Key Properties/Applications References
Target Compound 4-Diethylamino phenyl Aldehyde E,E Potential fluorescence, NLO
DAPH-DNP 4-Dimethylamino phenyl Ketone E,E NIR fluorescence, thiophenol sensor
AN-2 4-Dimethylamino phenyl Ketone E,E Enhanced nonlinear absorption (NLA)
(, Compound 4) 5-(Dimethylamino)thiophen-2-yl Aldehyde E,E Fluorescent sensor intermediate
Ethyl dienoate () 4-Diethylamino phenyl Ester (sulfonyl) E,Z Crystal structure, synthetic intermediate

Key Observations :

  • Functional Groups : Aldehydes (target compound, ) exhibit higher reactivity in condensation reactions compared to ketones (DAPH-DNP) or esters (), making them versatile intermediates .
  • Configuration: The E,Z isomer in ’s ethyl dienoate disrupts conjugation, whereas the E,E configuration in the target compound ensures extended π-delocalization, critical for optical applications .

Physical and Electronic Properties

Table 2: Property Comparison
Compound Melting Point (°C) Stokes Shift (nm) Solvatochromism Biological Activity
Target Compound Not reported Not reported Likely Unknown
D14 () 208.9–211.3 - - -
DAPH-DNP - ~200 (NIR) Yes Thiophenol detection
AN-2 - - - NLO material
Hydrazides () ~180–230 - - Cytotoxicity, Sirtuin inhibition

Key Findings :

  • Solvatochromism: The diethylamino group in the target compound likely induces solvatochromism, similar to DAPH-DNP, where polarity-sensitive emission is critical for sensor applications .
  • Thermal Stability : Amide derivatives (e.g., ’s D14) exhibit higher melting points (>200°C) compared to aldehydes, reflecting stronger intermolecular forces .
  • Biological Activity : Hydrazide analogues () show cytotoxicity and enzyme inhibition, suggesting that the target compound’s aldehyde group could be modified for medicinal chemistry applications .

Q & A

Q. What are the recommended methods for synthesizing (E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal?

Methodological Answer:

  • Synthesis via Schiff base formation : React 4-(diethylamino)benzaldehyde with a conjugated dienyl precursor (e.g., penta-2,4-dienal derivatives) under reflux conditions in ethanol. Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key considerations : Ensure stereochemical control by maintaining anhydrous conditions and controlled temperature (70–80°C) to favor (E,E) isomer formation. Characterize intermediates using 1H^1H-NMR and IR spectroscopy .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic analysis : Use 1H^1H-NMR (500 MHz, CDCl3_3) to confirm proton environments, particularly the dienal protons (δ 6.2–7.8 ppm) and diethylamino group (δ 1.2–3.4 ppm). FT-IR can validate aldehyde (C=O stretch at ~1700 cm1^{-1}) and aromatic C-H bonds .
  • X-ray crystallography : Grow single crystals via slow evaporation of ethanol solutions. Analyze using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) to resolve stereochemistry and bond angles .

Q. What are the stability and storage guidelines for this compound?

Methodological Answer:

  • Stability testing : Conduct accelerated degradation studies under UV light (254 nm), elevated humidity (75% RH), and heat (40°C) for 4 weeks. Monitor decomposition via HPLC .
  • Storage : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Avoid exposure to light or moisture .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in photochemical reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model excited-state transitions. Calculate HOMO-LUMO gaps to identify charge-transfer pathways .
  • TD-DFT for UV-Vis prediction : Simulate absorption spectra and compare with experimental data (λmax_{\text{max}} ~350–400 nm). Validate using polarizable continuum models (PCM) for solvent effects .

Q. What experimental designs are suitable for studying environmental degradation pathways?

Methodological Answer:

  • Split-plot design : Use a randomized block design with environmental compartments (water, soil) as main plots and degradation agents (UV, microbial) as subplots. Replicate 4x with LC-MS/MS quantification .
  • Degradation products : Identify metabolites via high-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR. Assess ecotoxicity using Daphnia magna bioassays .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Interlaboratory validation : Share samples with independent labs for NMR (500 MHz+) and HRMS cross-validation. Use deuterated solvents (CDCl3_3, DMSO-d6_6) to eliminate solvent-shift discrepancies .
  • Dynamic NMR studies : Perform variable-temperature 1H^1H-NMR (25–80°C) to detect conformational changes affecting peak splitting .

Q. What strategies optimize catalytic asymmetric synthesis of the (E,E) isomer?

Methodological Answer:

  • Chiral catalyst screening : Test Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids in DCM/THF. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
  • Reaction optimization : Use a Box-Behnken design to vary catalyst loading (5–20 mol%), temperature (0–25°C), and solvent polarity. Maximize ee >90% .

Methodological Notes

  • Safety : Handle under fume hood with nitrile gloves and lab coat. Refer to SDS for emergency measures (CAS 13466-40-5) .
  • Data reporting : Adhere to IUCr standards for crystallographic data deposition (CCDC number) .

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